molecular formula C12H19N2O3PS B166510 Dehydrodiazinon CAS No. 32588-20-8

Dehydrodiazinon

Cat. No. B166510
CAS RN: 32588-20-8
M. Wt: 302.33 g/mol
InChI Key: DPQCGZFCGWALIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazinon is a thiophosphoric acid ester developed in 1952 by Ciba-Geigy, a Swiss chemical company . It is a nonsystemic organophosphate insecticide formerly used to control cockroaches, silverfish, ants, and fleas in residential, non-food buildings . The pure chemical is an oil that is colorless and practically odorless .


Molecular Structure Analysis

Diazinon has the IUPAC name O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate . Its molecular weight is 304.34 g·mol −1 .


Chemical Reactions Analysis

Diazinon can be effectively degraded in aqueous solutions via photocatalytic oxidation . The reported diazinon degradation rate ranged from 2 to 100% .


Physical And Chemical Properties Analysis

Diazinon does not occur naturally in the environment . It is a colorless to dark brown liquid . It has a density of 1.116-1.118 g/cm 3 at 20 °C .

Scientific Research Applications

Catalytic Dehydrogenation

Dehydrodiazinon is implicated in studies of catalytic dehydrogenation, particularly in the context of light alkanes on metals and metal oxides. Research in this area focuses on the role of various materials in catalyzing dehydrogenation reactions, which is crucial for producing light olefins. Key factors like active site nature, support, promoters, and reaction feed impact on catalyst performance and lifespan are explored (Sattler, Ruiz‐Martinez, Santillan‐Jimenez, & Weckhuysen, 2014).

Functionalization in Protein Synthesis

Dehydroalanine, a derivative of this compound, shows significant utility in protein synthesis. It facilitates the creation of modified protein side-chains through various bond-forming methods and serves as an activity-based probe. This aspect of this compound finds use in biological and technological research and application (Daďová, Galan, & Davis, 2018).

Soil Contamination and Remediation

This compound derivatives are used in studies examining soil contamination, specifically with petroleum products. Research shows that these substances can affect soil dehydrogenases in various ways, providing insights into environmental monitoring and soil remediation techniques, especially in soils contaminated with petroleum hydrocarbons (Kaczyńska, Borowik, & Wyszkowska, 2015).

Green Chemistry and Drug Synthesis

In the field of green chemistry, this compound is involved in the synthesis of pharmaceuticals like nebularine and vidarabine. This involves a dehydrazination reaction catalyzed by CuSO4, highlighting its potential for industrial applications (Xia, Xie, Niu, Qu, & Guo, 2014).

Conversion of Cysteine to Dehydroalanine in Peptides

This compound derivatives are also studied for their role in the chemical conversion of cysteine to dehydroalanine in peptides and proteins. This process is important for site-selective synthesis of modified biological molecules, including glycosylated antibodies (Chalker, Gunnoo, Boutureira, Gerstberger, Fernández-González, Bernardes, Griffin, Hailu, Schofield, & Davis, 2011).

Mechanism of Action

While specific information on Dehydrodiazinon was not available, Diazinon works by inactivating acetyl choline esterase enzymes, which results in atypical aggregation of acetyl choline, a neurotransmitter substance, in pests’ nervous system .

Safety and Hazards

Exposure to Diazinon can cause eye watering, drool or runny nose, lack of appetite, vomiting, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis . It has been found in at least 25 of the 1,699 current or former National Priorities List (NPL) sites .

properties

IUPAC Name

diethoxy-(6-methyl-2-prop-1-en-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8H,3,6-7H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQCGZFCGWALIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186282
Record name Dehydrodiazinon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32588-20-8
Record name Dehydrodiazinon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrodiazinon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrodiazinon
Reactant of Route 2
Reactant of Route 2
Dehydrodiazinon
Reactant of Route 3
Reactant of Route 3
Dehydrodiazinon
Reactant of Route 4
Reactant of Route 4
Dehydrodiazinon
Reactant of Route 5
Reactant of Route 5
Dehydrodiazinon
Reactant of Route 6
Reactant of Route 6
Dehydrodiazinon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.